
Fradafiban hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fradafiban hydrochloride is synthesized through a series of chemical reactions involving the formation of biphenyl structures and the introduction of functional groups. The synthesis typically involves the following steps:
- Formation of the biphenyl core through a coupling reaction.
- Introduction of the carboxymethyl and hydroxymethyl groups at specific positions on the biphenyl core.
- Replacement of the hydrogen atom in the hydroxymethyl group with a 4’-carbamimidoylbiphenyl-4-yl group .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fradafiban hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the biphenyl core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Fradafiban hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study biphenyl derivatives and their reactions.
Biology: Investigated for its effects on platelet aggregation and potential therapeutic uses.
Medicine: Explored as a treatment for conditions like angina due to its glycoprotein IIb/IIIa receptor antagonistic properties.
Mécanisme D'action
Fradafiban hydrochloride exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, preventing the formation of blood clots that can lead to embolism and angina. The molecular targets involved include integrin alpha-IIb and integrin beta-3, which are essential for platelet adhesion and aggregation .
Comparaison Avec Des Composés Similaires
Lefradafiban: An orally active prodrug of fradafiban, also a glycoprotein IIb/IIIa receptor antagonist.
Eptifibatide: Another glycoprotein IIb/IIIa receptor antagonist used in the treatment of acute coronary syndrome.
Uniqueness of Fradafiban Hydrochloride: this compound is unique due to its specific biphenyl structure and the presence of functional groups that confer high affinity and selectivity for the glycoprotein IIb/IIIa receptor. This specificity makes it a valuable compound for studying platelet aggregation and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C20H22ClN3O4 |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1 |
Clé InChI |
IUCGFVXOLDQDRV-MOGJOVFKSA-N |
SMILES isomérique |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
SMILES canonique |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


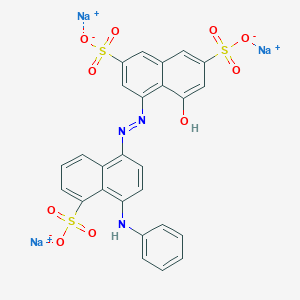
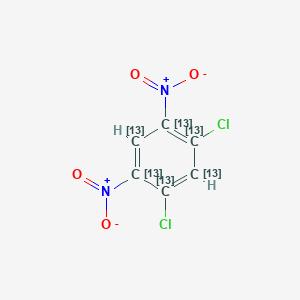
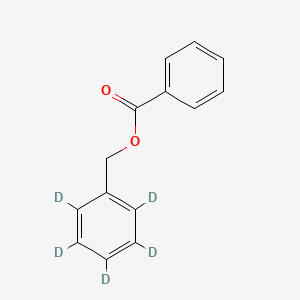
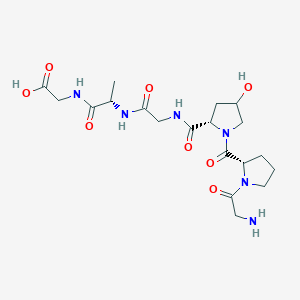
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)


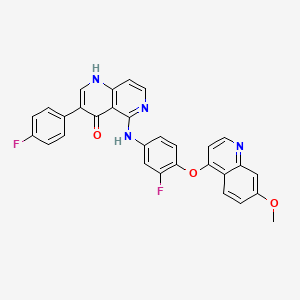

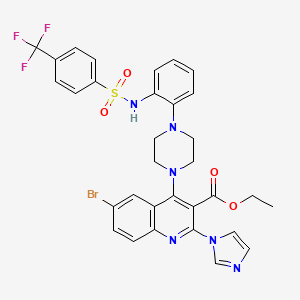
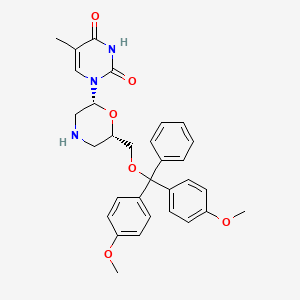

![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
